

# Mollugogenol A chemical formula and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Mollugogenol A

Cat. No.: B1676687

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## Mollugogenol A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Mollugogenol A**, a triterpenoid saponin primarily isolated from the tropical herb *Mollugo pentaphylla*, has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of **Mollugogenol A**, including its chemical properties, isolation and characterization methods, and a detailed examination of its antifungal and spermicidal effects. Experimental protocols and available quantitative data are presented to facilitate further research and development.

### Chemical Properties

**Mollugogenol A** is a complex organic molecule with the following key identifiers:

Property	Value
Chemical Formula	C <sub>30</sub> H <sub>52</sub> O <sub>4</sub>
Molecular Weight	476.7 g/mol [1]
Class	Triterpenoid Saponin
Appearance	Not specified in literature

## Isolation and Characterization

Source: The primary natural source of **Mollugogenol A** is the plant *Mollugo pentaphylla*[\[1\]](#).

### Experimental Protocol: Isolation from *Mollugo pentaphylla*

A general methodology for the extraction and isolation of compounds from *Mollugo pentaphylla* is as follows:

- Defatting: The powdered aerial parts of the plant are first defatted using petroleum ether.[\[1\]](#)
- Extraction: The defatted plant material is then subjected to reflux with distilled water for an extended period (e.g., 48 hours)[\[1\]](#). Alternatively, an ethyl acetate fraction has been specifically mentioned to contain **Mollugogenol A**.
- Concentration: The resulting aqueous extract is concentrated using a rotary evaporator to yield a viscous mass[\[1\]](#).
- Chromatography: The concentrated extract is then subjected to column chromatography over silica gel to separate the constituent compounds[\[1\]](#). The specific elution gradients to isolate **Mollugogenol A** are not detailed in the available literature.

### Characterization Methods

The structural elucidation of **Mollugogenol A** is typically achieved through a combination of spectroscopic techniques:

- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H-NMR and <sup>13</sup>C-NMR are crucial for determining the carbon-hydrogen framework.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

### Biological Activity

**Mollugogenol A** has been reported to possess both antifungal and spermicidal properties.

## Antifungal Activity

While **Mollugogenol A** is cited as an antifungal saponin, specific minimum inhibitory concentration (MIC) values against fungal strains are not readily available in the reviewed literature. However, a general experimental protocol for determining the antifungal activity of a compound is provided below.

This protocol is a standard method for assessing antifungal efficacy:

- **Fungal Strain Preparation:** A standardized inoculum of the target fungal species is prepared in a suitable broth medium (e.g., RPMI 1640).
- **Compound Dilution:** A series of dilutions of **Mollugogenol A** are prepared in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the fungal suspension.
- **Incubation:** The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

## Spermicidal Activity

The spermicidal effects of **Mollugogenol A** have been investigated, with a likely mechanism of action involving sperm membrane damage through increased lipid peroxidation[2].

The following protocol was used to evaluate the spermicidal potential of **Mollugogenol A**:

- **Sperm Preparation:** Washed sperm from healthy volunteers are incubated with various concentrations of **Mollugogenol A** (e.g., 0-300 µg/mL) at 30°C[2].
- **Motility and Viability Assessment:** Sperm motility, velocity, and viability are assessed at different time points (e.g., 0, 30, and 60 minutes) using both manual methods and computer-assisted semen analysis (CASA)[2].

- Biochemical Analysis: At selected time points, samples are evaluated for membrane lipid peroxidation and superoxide dismutase (SOD) activity[2].
- Microscopy: Transmission electron microscopy is used to observe any structural damage to the sperm membrane[2].

Parameter	Concentration	Result
Sperm Motility and Viability	300 µg/mL	A 4-5 fold decrease was observed[2].
Sperm Membrane Lipid Peroxidation	Not specified	A three-fold increase was observed after 60 minutes of incubation[2].

## Visualizations

*Isolation Workflow for **Mollugogenol A***

*Experimental Workflow for Spermicidal Activity Assay*

## Conclusion

**Mollugogenol A** presents as a promising natural compound with distinct biological activities. The detailed protocols and quantitative data provided herein for its spermicidal effects offer a solid foundation for further investigation. Future research should focus on elucidating the specific mechanisms of its antifungal action, determining its efficacy against a broader range of fungal pathogens, and exploring its potential for therapeutic applications. The absence of information on its interaction with cellular signaling pathways also represents a key area for future research.

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## References

- 1. [impactfactor.org](http://impactfactor.org) [[impactfactor.org](http://impactfactor.org)]

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- To cite this document: BenchChem. [Mollugogenol A chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676687#mollugogenol-a-chemical-formula-and-molecular-weight]

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